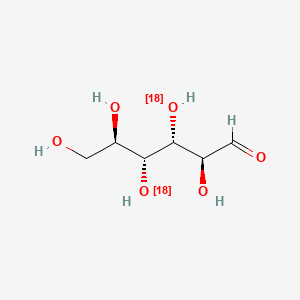
D-Mannose-18O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-18O2 is a derivative of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It is known for its role in preventing urinary tract infections by inhibiting the adhesion of Escherichia coli to the urothelium . The compound this compound is labeled with two oxygen-18 isotopes, making it useful in various scientific studies, particularly in tracing and metabolic pathway analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O2 typically involves the incorporation of oxygen-18 isotopes into the D-mannose molecule. This can be achieved through isotopic exchange reactions or by using oxygen-18 labeled precursors in the synthesis process. The reaction conditions often require controlled environments to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of D-mannose generally involves the extraction from natural sources such as fruits or the enzymatic conversion of glucose. The production of this compound, however, is more specialized and may involve the use of isotopically labeled water or other precursors in the enzymatic or chemical synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
D-Mannose-18O2 undergoes various chemical reactions, including:
Oxidation: D-mannose can be oxidized to form D-mannonic acid.
Reduction: Reduction of D-mannose can yield D-mannitol.
Isomerization: D-mannose can be isomerized to D-fructose or D-glucose.
Epimerization: D-mannose can be epimerized to D-glucose using specific enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.
Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.
Epimerization: Enzymes like cellobiose 2-epimerase.
Major Products
Oxidation: D-mannonic acid.
Reduction: D-mannitol.
Isomerization: D-fructose and D-glucose.
Epimerization: D-glucose.
Applications De Recherche Scientifique
D-Mannose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying the pathways of glycoprotein synthesis and degradation.
Medicine: Investigated for its potential in preventing urinary tract infections and as a therapeutic agent in metabolic disorders.
Industry: Used in the production of dietary supplements and as a precursor for the synthesis of other bioactive compounds
Mécanisme D'action
D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: An epimer of D-mannose at the C-2 position.
D-Fructose: An isomer of D-mannose.
D-Mannitol: A reduction product of D-mannose.
D-Tagatose: A functional sugar with similar low-calorie properties
Uniqueness
D-Mannose-18O2 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and metabolic research. Its ability to inhibit bacterial adhesion also sets it apart from other similar sugars, making it a promising compound in medical applications .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2 |
Clé InChI |
GZCGUPFRVQAUEE-GDALOXOSSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




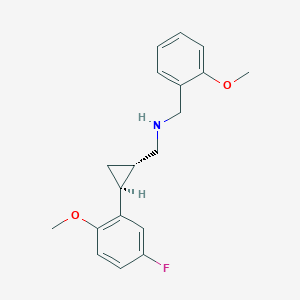

![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
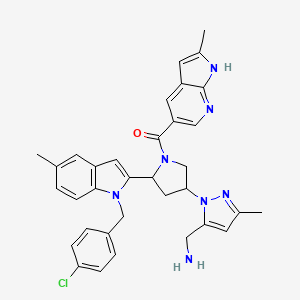
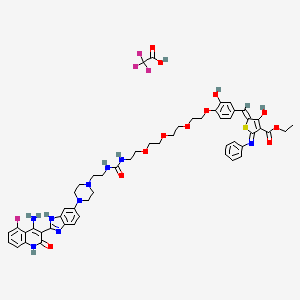
![6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-beta-D-ribofuranosylpurine-d5](/img/structure/B12395866.png)


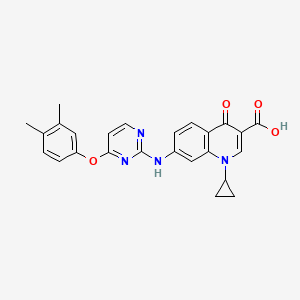
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
